

Hpk1-IN-41 Target Engagement in Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Hpk1-IN-41*

Cat. No.: *B12375032*

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Introduction

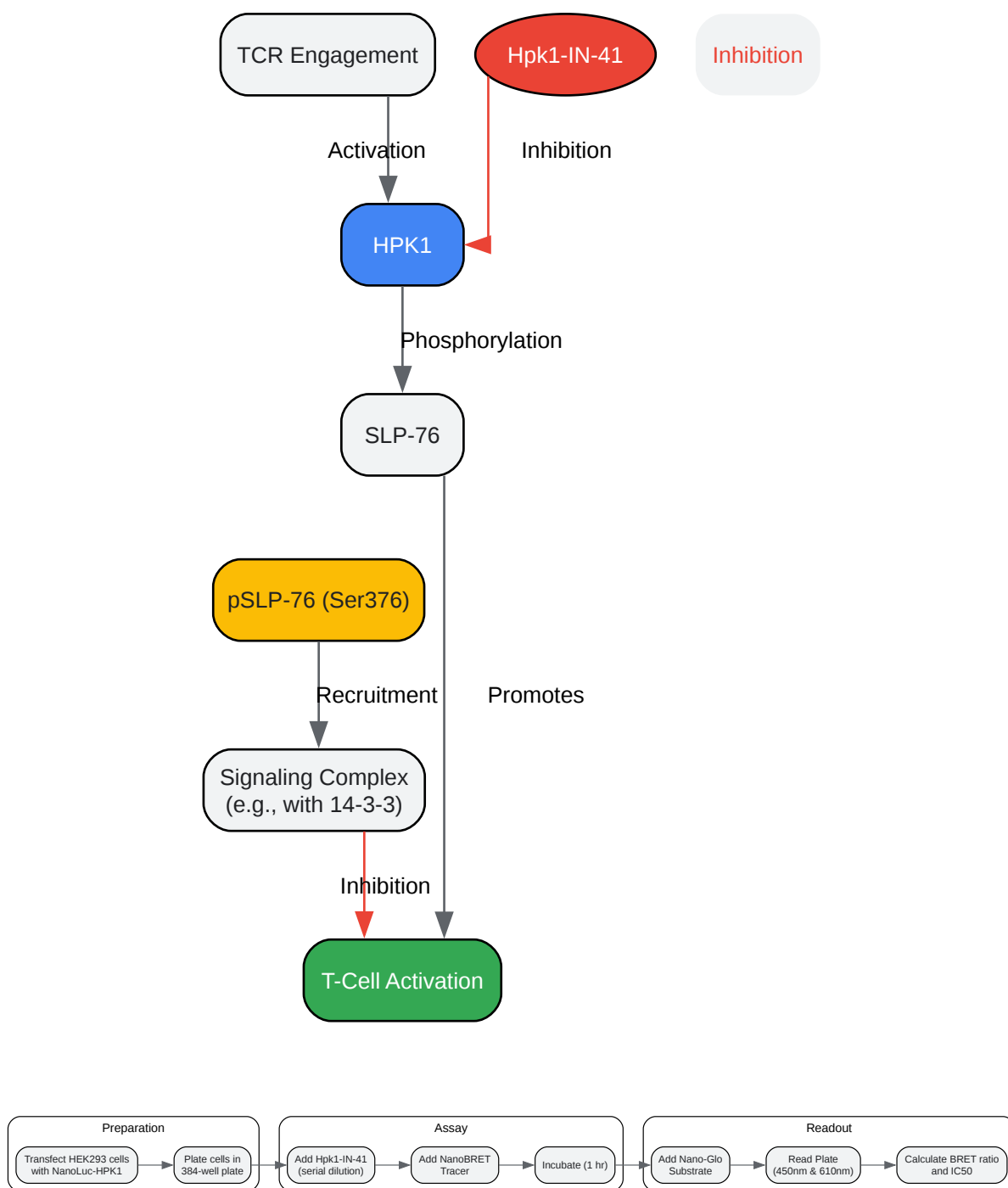
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that has emerged as a critical negative regulator of T-cell and B-cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial checkpoint in the immune signaling cascade.[3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, leading to an attenuation of T-cell activation and proliferation.[4] This negative regulatory function makes HPK1 an attractive therapeutic target in immuno-oncology, with the goal of enhancing anti-tumor immunity by inhibiting its activity.[2]

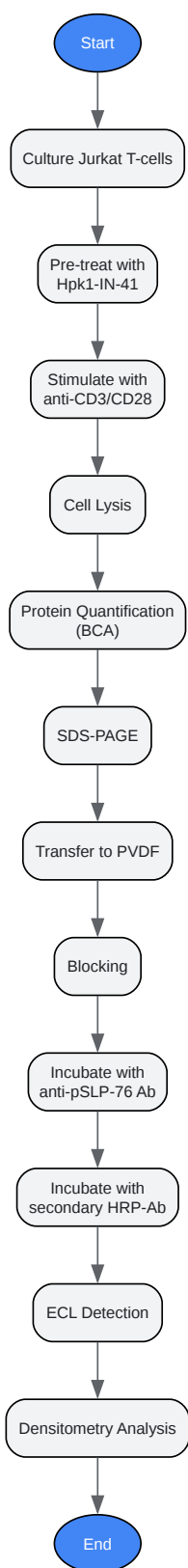
This technical guide provides a comprehensive overview of the methods used to assess the cellular target engagement of HPK1 inhibitors, with a focus on the conceptual framework for evaluating compounds like **Hpk1-IN-41**. While specific quantitative data for **Hpk1-IN-41** is not publicly available in the reviewed literature, this guide presents a framework for its evaluation, including detailed experimental protocols and representative data from other known HPK1 inhibitors.

Hpk1 Signaling Pathway

HPK1 plays a pivotal role in the T-cell receptor signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then

phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the dissociation of the SLP-76 signaling complex and subsequent downregulation of the T-cell response. This ultimately results in reduced production of interleukin-2 (IL-2). Inhibition of HPK1 blocks this phosphorylation, thereby sustaining TCR signaling and enhancing T-cell effector functions.





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References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

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